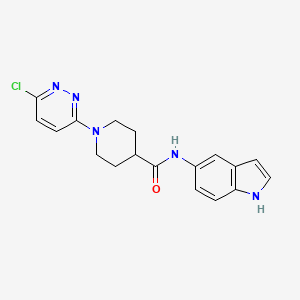

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a 6-chloropyridazin-3-yl group and an indol-5-yl substituent. This design suggests possible applications in targeting enzymes or receptors where aromatic stacking or hydrogen bonding interactions are critical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Chloropyridazine Moiety: The chloropyridazine ring can be synthesized through the chlorination of pyridazine using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

Indole Ring Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

Coupling Reactions: The chloropyridazine and indole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

Piperidine Carboxamide Formation: The final step involves the formation of the piperidine carboxamide group through the reaction of piperidine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxindole derivatives.

Reduction: The nitro group (if present) on the pyridazine ring can be reduced to an amine using hydrogenation or metal hydrides like sodium borohydride (NaBH₄).

Substitution: The chlorine atom on the pyridazine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, NaBH₄, or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Oxindole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide depends on its specific application:

Biological Activity: It may interact with specific proteins or enzymes, inhibiting their activity or modulating their function. For example, it could bind to a receptor or enzyme active site, blocking substrate access or altering the protein’s conformation.

Therapeutic Effects: The compound may exert its effects through pathways involving oxidative stress, apoptosis, or cell signaling cascades.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules from the evidence, focusing on molecular features, synthetic routes, and biological activities.

Structural Analogs

1-(6-Chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide (CAS 1401541-97-6)

- Molecular Formula : C₁₆H₁₇ClN₄O₂

- Molecular Weight : 332.78

- Key Differences: The hydroxylphenyl group replaces the indol-5-yl moiety in the target compound.

N-(1H-indol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1324058-06-1)

- Molecular Formula : C₁₈H₁₇N₅O

- Molecular Weight : 319.4

- Key Differences : The pyrazolo-pyridine core replaces the piperidine and chloropyridazine units. This modification likely enhances planar aromatic interactions but reduces conformational flexibility compared to the target compound .

HCV Inhibitor Analogs ()

- Example Compound: N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide

- Molecular Formula : C₂₉H₃₉ClF₃N₄O₂

- Molecular Weight : 525.14

- Key Differences : The trifluoromethyl and oxazole groups introduce strong electron-withdrawing effects, which may enhance metabolic stability compared to the target compound’s chloropyridazine and indole system .

Biological Activity

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Structural Characteristics

The compound consists of:

- A piperidine ring

- A carboxamide functional group

- Substituents including a chlorinated pyridazine and an indole moiety

These structural elements contribute to its potential interactions with various biological targets, making it a subject of interest for drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown efficacy against resistant strains of Candida auris, a pathogenic yeast known for its high mortality rates in infected patients. In studies, certain piperidine derivatives demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 0.24 to 0.97 μg/mL against C. auris .

The mechanism by which these compounds exert their biological effects often involves:

- Induction of apoptosis : Studies have shown that certain derivatives can trigger apoptotic pathways in fungal cells.

- Cell cycle arrest : Compounds have been observed to halt the cell cycle at specific phases, particularly the S-phase, which is crucial for DNA synthesis .

Case Studies

- Antifungal Activity : In a study assessing various piperidine-based derivatives, compounds like pta1, pta2, and pta3 were noted for their ability to disrupt the plasma membrane of C. auris, confirming their fungicidal behavior through cell viability assays .

- Pharmacodynamics : Detailed investigations into the pharmacodynamics of these compounds revealed that they could significantly affect the cellular physiology of pathogens, leading to cell death through multiple pathways, including necrosis and apoptosis .

Comparative Analysis

The following table summarizes the biological activities and unique properties of structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | Similar piperidine and carboxamide structure | Methyl substitution affects biological activity |

| N-(4-fluorophenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide | Contains fluorine instead of ethyl | Potentially increased lipophilicity |

| 1-(6-bromopyridazin-3-yl)-N-[2-(5-bromoindol-3-yl)ethyl]piperidine-3-carboxamide | Brominated variants may show different reactivity | Altered electronic properties due to bromine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide?

- Methodology : The compound's synthesis typically involves multi-step reactions. Key steps include:

- Pyridazine Ring Formation : Condensation of hydrazine derivatives with dicarbonyl precursors (e.g., 1,4-diketones) to form the 6-chloropyridazin-3-yl moiety .

- Piperidine-4-Carboxamide Coupling : Amide bond formation between the piperidine carboxylate and the indole-5-amine group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

- Purification : Use of column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify regiochemistry of the pyridazine and indole rings (e.g., δ ~8.2 ppm for pyridazine protons, δ ~7.5 ppm for indole NH) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 398.9 (calculated for C₂₀H₂₃ClN₆O) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic system, space group P2₁/n) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during nucleophilic substitution on the pyridazine ring?

- Methodology :

- Reaction Optimization : Use DFT calculations to predict reactive sites. The 6-chloro group on pyridazin-3-yl is susceptible to substitution with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 25°C vs. 100°C) to favor mono- vs. di-substituted products .

- Monitoring : LC-MS tracking of intermediates to identify competing pathways .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Methodology :

- Dose-Response Profiling : Test compound in parallel assays (e.g., MTT, apoptosis) using THP-1 (monocytic leukemia) vs. HCT-116 (colon cancer) cells to identify IC₅₀ variability .

- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to proposed targets (e.g., IKKβ inhibition) .

- Metabolic Stability Assessment : Incubate with liver microsomes (human/rodent) to correlate cytotoxicity with metabolic half-life .

Q. How can computational modeling guide SAR studies for this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding modes to IKKβ (PDB: 3RZF). Key interactions include H-bonding between the carboxamide and Glu149 .

- QSAR Modeling : Train models on analogs (e.g., pyridazine vs. pyrimidine cores) to prioritize substituents enhancing potency (e.g., logP <3 for blood-brain barrier penetration) .

- ADMET Prediction : SwissADME to optimize solubility (>50 µM in PBS) and reduce CYP450 inhibition risk .

Q. Key Methodological Notes

- Contradiction Analysis : Discrepancies in biological data may arise from cell-specific uptake (e.g., efflux pumps) or off-target effects. Validate using CRISPR knockouts of proposed targets .

- Synthetic Pitfalls : Trace HCl in solvents can hydrolyze the carboxamide. Use anhydrous conditions and molecular sieves during coupling .

Properties

Molecular Formula |

C18H18ClN5O |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C18H18ClN5O/c19-16-3-4-17(23-22-16)24-9-6-12(7-10-24)18(25)21-14-1-2-15-13(11-14)5-8-20-15/h1-5,8,11-12,20H,6-7,9-10H2,(H,21,25) |

InChI Key |

RODDECHUCZCDCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)NC=C3)C4=NN=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.